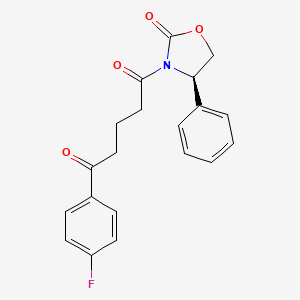

(R)-1-(4-fluorophenyl)-5-(2-oxo-4-phenyloxazolidin-3-yl)pentane-1,5-dione

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-[(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentane-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17H,4,7-8,13H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSSRSVXDNUAQX-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(C(=O)O1)C(=O)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404874-93-7 | |

| Record name | 1-(4-Fluorophenyl)-5-[(4R)-2-oxo-4-phenyl-3-oxazolidinyl]-1,5-pentanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFC2JCZ9VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Method A: Acyl Chloride-Mediated Coupling in DMF

This method employs 5-(4-fluorophenyl)-5-oxopentanoic acid and (S)-(+)-4-phenyl-2-oxazolidinone as starting materials. Key steps include:

-

Activation of the Carboxylic Acid :

-

Coupling with the Chiral Auxiliary :

-

Crystallization and Isolation :

Characterization Data (Method A):

Method B: Dicyclohexylcarbodiimide (DCC)-Mediated Coupling in Dichloromethane

An alternative approach utilizes N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent:

-

Reaction Setup :

-

Workup and Purification :

Characterization Data (Method B):

-

1H NMR (CDCl3) : δ 7.92 (2H, m), 7.35–7.13 (5H, m), 7.04 (2H, m), 5.43 (1H, q), 4.75 (1H, t), 4.22 (1H, q), 3.05–2.93 (4H, m), 2.03 (2H, m).

Analysis of Reaction Conditions

Solvent and Temperature Effects

Coupling Agent Efficiency

-

Trimethylacetyl Chloride : Generates a reactive mixed anhydride, enabling high conversion rates (85.7%).

-

DCC : Provides comparable yields (86%) but introduces DCU as a byproduct, complicating purification.

Stereochemical Considerations

The R-configuration at the oxazolidinone moiety is critical for biological activity. While the described methods yield the S-enantiomer (via S-oxazolidinone), obtaining the R-enantiomer requires:

-

Chiral Auxiliary Inversion : Substituting (S)-4-phenyl-2-oxazolidinone with its R-enantiomer during coupling.

-

Asymmetric Synthesis : Employing stereoselective catalysts, such as chiral Lewis acids, to induce desired configurations during Michael additions.

Comparative Evaluation of Methods

| Parameter | Method A (DMF) | Method B (DCM) |

|---|---|---|

| Coupling Agent | Trimethylacetyl chloride | DCC |

| Solvent | DMF | DCM |

| Yield | 85.7% | 86% |

| Byproduct | None | DCU |

| Purification | Crystallization (IPA) | Acid/Water Washes |

Chemical Reactions Analysis

Types of Reactions

®-1-(4-fluorophenyl)-5-(2-oxo-4-phenyloxazolidin-3-yl)pentane-1,5-dione can undergo various chemical reactions, including:

Oxidation: The diketone moiety can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

®-1-(4-fluorophenyl)-5-(2-oxo-4-phenyloxazolidin-3-yl)pentane-1,5-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ®-1-(4-fluorophenyl)-5-(2-oxo-4-phenyloxazolidin-3-yl)pentane-1,5-dione exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (S) -Enantiomer

The (S) -enantiomer is extensively documented as an ezetimibe intermediate. Key differences include:

- Stereoselectivity in Synthesis : The (S) -enantiomer undergoes selective biocatalytic reduction using glucose dehydrogenase (GDH) to yield hydroxylated intermediates with high enantiomeric purity . In contrast, the (R) -enantiomer’s reactivity in such processes remains understudied.

- Applications : The (S) -form is industrially prioritized due to its role in ezetimibe production, while the (R) -form’s pharmacological relevance is less defined .

Oxazolidinone Derivatives

5-((4S)-2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)-1-(4-fluorophenyl)pentane-1,5-dione

- Structural Similarity: Shares the diketone-oxazolidinone scaffold but differs in stereochemistry (4S vs. R-configuration).

- Biocatalytic Performance: Demonstrates superior substrate loading (100 g/L) and conversion efficiency (>95%) in NADP+-dependent reductions . No comparable data exists for the (R) -enantiomer.

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

- Structural Contrast: Replaces the oxazolidinone with a thiazole-triazole system.

- Planarity: Exhibits near-planar conformation (dihedral angle ~7.14°–56.26° between aromatic rings), whereas the (R) -compound’s fluorophenyl group adopts a perpendicular orientation relative to the oxazolidinone plane .

Chalcone Derivatives

(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one

- Backbone Difference: Chalcone (α,β-unsaturated ketone) vs. diketone-oxazolidinone.

- Crystallographic Behavior: Chalcones exhibit variable dihedral angles (7.14°–56.26°) between fluorophenyl and central rings, influencing π-π stacking and solubility . The (R) -compound’s rigid oxazolidinone ring may restrict conformational flexibility.

Comparative Data Table

Research Findings and Gaps

- Biocatalytic Specificity : Enzymes like GDH show high selectivity for the (S) -enantiomer, suggesting possible steric or electronic incompatibility with the (R) -configuration .

- Safety Data : Both enantiomers share similar hazard profiles, but the (R) -form’s handling risks are less characterized in industrial settings .

Biological Activity

Overview

(R)-1-(4-fluorophenyl)-5-(2-oxo-4-phenyloxazolidin-3-yl)pentane-1,5-dione is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure, including a fluorophenyl group and an oxazolidinone moiety, which may influence its pharmacological properties. The compound is primarily studied for its interaction with the Niemann-Pick C1-Like 1 (NPC1L1) protein, which plays a crucial role in cholesterol absorption in the intestine.

The primary mechanism of action for this compound involves the inhibition of NPC1L1, leading to decreased intestinal cholesterol absorption. This inhibition results in a significant reduction of low-density lipoprotein cholesterol (LDL-C) levels by approximately 15%-20%.

Key Biochemical Pathways

- Target Protein : NPC1L1

- Action : Inhibition of cholesterol uptake

- Result : Reduced LDL-C levels

Pharmacokinetics

Pharmacokinetic studies indicate that after administration, the compound reaches peak plasma concentrations within 1–2 hours. It undergoes enterohepatic recycling and has a slow elimination rate from the body.

Antimicrobial Properties

Research into the antimicrobial effects of this compound suggests potential efficacy against various bacterial strains. Preliminary studies indicate that this compound may exhibit activity against Gram-positive bacteria, although further investigations are necessary to establish its spectrum of activity and mechanism.

Anticancer Potential

The compound's structural features suggest possible anticancer properties. Studies are ongoing to assess its effects on cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest. Initial findings indicate that it may inhibit tumor growth in vitro, warranting further exploration in vivo.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| (S)-1-(4-Fluorophenyl)-5-(2-oxo-4-phenyloxazolidin-3-yl)pentane-1,5-dione | Similar structure but different stereochemistry | Potentially different biological activity due to stereochemistry |

| 2-Oxoquinoline derivatives | Contains a quinoline moiety instead of oxazolidinone | Different pharmacological profiles |

| Benzoyl derivatives | Contains benzoyl groups instead of diketone | Variations in reactivity and application |

The unique combination of functional groups and stereochemistry in this compound may confer distinct biological properties not found in similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry. For instance:

- Cholesterol Regulation : A study demonstrated that administration of the compound resulted in significant reductions in serum cholesterol levels in animal models, supporting its role as a cholesterol-lowering agent.

- Antimicrobial Activity : In vitro assays revealed that the compound exhibited inhibitory effects on specific bacterial strains, suggesting potential as an antimicrobial agent.

- Cancer Cell Lines : Preliminary tests on cancer cell lines indicated that this compound could induce apoptosis and inhibit proliferation, highlighting its potential as an anticancer drug candidate.

Q & A

Basic: What synthetic strategies and conditions optimize the preparation of this compound?

Methodological Answer:

The synthesis involves multi-step organic reactions, including:

- Step 1: Formation of the oxazolidinone core via cyclization of a fluorophenyl precursor under basic conditions (e.g., NaOH in ethanol at 60–80°C) .

- Step 2: Coupling with a diketone intermediate using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents at low temperatures (−10°C to 0°C) to minimize side reactions .

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity .

Key Parameters: - Solvent polarity and temperature critically influence yield and stereochemical outcomes.

- Reaction progress monitored via TLC and HPLC .

Basic: Which analytical techniques confirm structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (400–600 MHz) in deuterated DMSO or CDCl₃ to verify substituent positions and stereochemistry .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98%) and detect impurities .

- Mass Spectrometry (MS): High-resolution ESI-MS for molecular weight confirmation .

Basic: How are in vitro biological activity assays designed for this compound?

Methodological Answer:

- Antimicrobial Screening: Microdilution assays (MIC determination) against Gram-positive/negative bacteria in Mueller-Hinton broth .

- Anticancer Evaluation: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .

- Controls: Include reference drugs (e.g., cisplatin, ampicillin) and solvent-only controls to validate results .

Advanced: How are stereochemical challenges addressed during synthesis?

Methodological Answer:

- Chiral Resolution: Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis to control the (R)-configuration at the fluorophenyl moiety .

- Stereochemical Confirmation: X-ray crystallography or circular dichroism (CD) spectroscopy to validate absolute configuration .

- Chromatographic Separation: Chiral HPLC (Chiralpak AD-H column) to isolate enantiomers with >99% enantiomeric excess .

Advanced: What computational methods predict pharmacokinetic properties?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., cyclooxygenase-2) .

- ADMET Prediction: SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

- QSAR Modeling: Development of quantitative structure-activity relationships using MOE or RDKit to optimize bioactivity .

Advanced: How is environmental fate studied for this compound?

Methodological Answer:

- Degradation Pathways: Hydrolysis studies under varying pH (2–12) and UV exposure to identify breakdown products via LC-MS .

- Ecotoxicology: Acute toxicity assays on Daphnia magna and algal growth inhibition tests (OECD guidelines) .

- Bioaccumulation: Octanol-water partition coefficient (logP) measurements using shake-flask methods .

Advanced: How are contradictions in biological data resolved?

Methodological Answer:

- Assay Reproducibility: Cross-validation using orthogonal methods (e.g., ATP-based viability assays vs. apoptosis markers) .

- Dose-Response Curves: 8-point dilution series to minimize false positives/negatives .

- Meta-Analysis: Systematic comparison with structurally analogous compounds to identify activity trends .

Advanced: What techniques elucidate molecular mechanisms of action?

Methodological Answer:

- Target Identification: Pull-down assays with biotinylated probes followed by LC-MS/MS proteomics .

- Enzyme Inhibition: Kinetic assays (e.g., fluorogenic substrates for proteases) to determine values .

- Gene Expression Profiling: RNA-seq or qPCR to assess transcriptional changes in treated cells .

Advanced: How is stability under stress conditions evaluated?

Methodological Answer:

- Forced Degradation: Exposure to heat (40–60°C), humidity (75% RH), and oxidative conditions (3% H₂O₂) for 2–4 weeks .

- Stability-Indicating Assays: UPLC-PDA to quantify degradation products and establish shelf-life .

- pH Stability: Buffered solutions (pH 1–13) analyzed via NMR for structural integrity .

Advanced: How are advanced spectroscopic techniques applied for stereochemical analysis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.